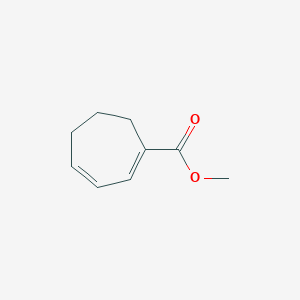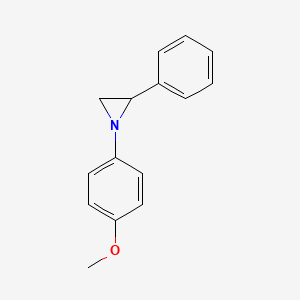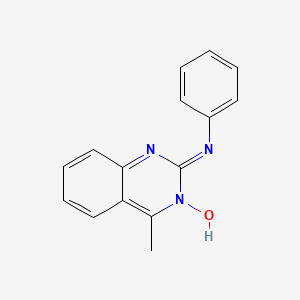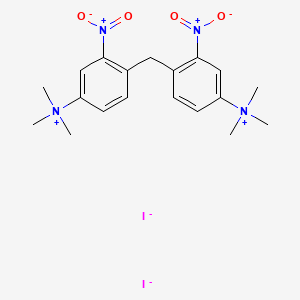
1,1'-(1-Phenylethene-1,2-diyl)bis(4-methylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(1-Phenylethene-1,2-diyl)bis(4-methylbenzene) is an organic compound with a complex structure that includes a phenylethene core and two 4-methylbenzene groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1-Phenylethene-1,2-diyl)bis(4-methylbenzene) typically involves the reaction of bis(4-methoxyphenyl)methanone with (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride (TiCl4) in anhydrous tetrahydrofuran (THF). The reaction mixture is cooled to 0°C and then heated to reflux for several hours. After the reaction is complete, the mixture is quenched with aqueous hydrochloric acid (HCl) and extracted with dichloromethane. The organic phase is dried and purified by column chromatography to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.
化学反应分析
Types of Reactions
1,1’-(1-Phenylethene-1,2-diyl)bis(4-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or hydrocarbons.
科学研究应用
1,1’-(1-Phenylethene-1,2-diyl)bis(4-methylbenzene) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
作用机制
The mechanism of action of 1,1’-(1-Phenylethene-1,2-diyl)bis(4-methylbenzene) involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s behavior in chemical reactions and its potential biological activity.
相似化合物的比较
Similar Compounds
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-: Similar structure but with an ethanediyl linker instead of a phenylethene core.
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis-: Contains a butadiyne linker, offering different electronic properties.
Uniqueness
1,1’-(1-Phenylethene-1,2-diyl)bis(4-methylbenzene) is unique due to its phenylethene core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
属性
CAS 编号 |
66184-00-7 |
|---|---|
分子式 |
C22H20 |
分子量 |
284.4 g/mol |
IUPAC 名称 |
1-methyl-4-[2-(4-methylphenyl)-1-phenylethenyl]benzene |
InChI |
InChI=1S/C22H20/c1-17-8-12-19(13-9-17)16-22(20-6-4-3-5-7-20)21-14-10-18(2)11-15-21/h3-16H,1-2H3 |
InChI 键 |
FFMAASNQHXXQCG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


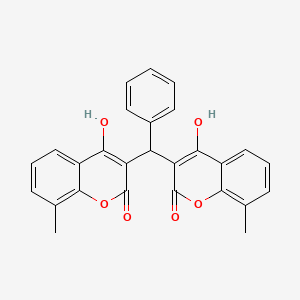
![6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran)](/img/structure/B14486319.png)
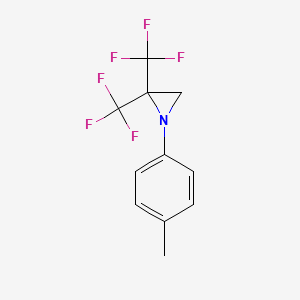
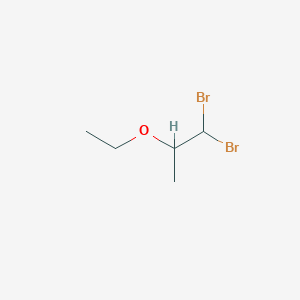
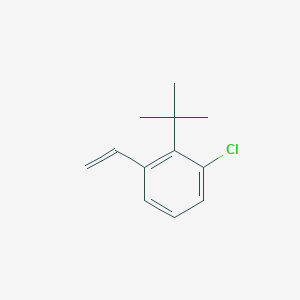
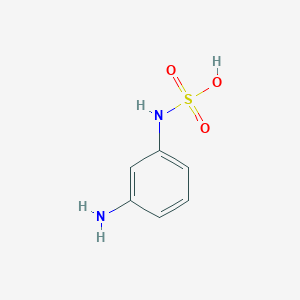
![1,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14486344.png)
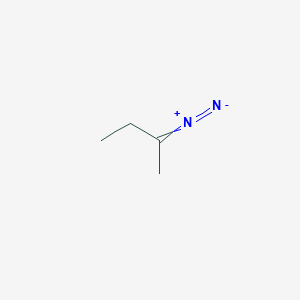
![6-Ethylidenebicyclo[2.2.1]heptan-2-ol](/img/structure/B14486366.png)
